molecular formula C7H5IN2O B11726875 5-Iodobenzo[d]isoxazol-3-amine

5-Iodobenzo[d]isoxazol-3-amine

Cat. No.: B11726875
M. Wt: 260.03 g/mol
InChI Key: UTKXIZWSPRFZFM-UHFFFAOYSA-N
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Description

5-Iodobenzo[d]isoxazol-3-amine is a heterocyclic compound that features an isoxazole ring fused to a benzene ring with an iodine atom at the 5th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-iodoanthranilic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free synthetic routes is being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Iodobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Various substituted isoxazoles depending on the nucleophile used.

    Oxidation Products: Isoxazole oxides.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

5-Iodobenzo[d]isoxazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom and amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromobenzo[d]isoxazol-3-amine
  • 5-Chlorobenzo[d]isoxazol-3-amine
  • 5-Fluorobenzo[d]isoxazol-3-amine

Uniqueness

5-Iodobenzo[d]isoxazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can lead to different interaction profiles and potentially enhanced biological effects .

Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

5-iodo-1,2-benzoxazol-3-amine

InChI

InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)

InChI Key

UTKXIZWSPRFZFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=NO2)N

Origin of Product

United States

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